N-(3-Ethylphenyl)-4-fluorobenzamide
Description
N-(3-Ethylphenyl)-4-fluorobenzamide is a benzamide derivative featuring a fluorine atom at the para-position of the benzoyl group and a 3-ethylphenyl substituent on the amide nitrogen. This compound is structurally characterized by its planar benzamide core, which facilitates electronic delocalization, and the ethyl group at the meta-position of the aromatic ring, which introduces steric and hydrophobic effects.
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28g/mol |
IUPAC Name |
N-(3-ethylphenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C15H14FNO/c1-2-11-4-3-5-14(10-11)17-15(18)12-6-8-13(16)9-7-12/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
KAQZMGJIZWJTPK-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(3-Ethylphenyl)-4-fluorobenzamide and its analogs, supported by experimental data from the evidence:
Key Comparative Insights:
Electronic and Steric Effects :
- The ethyl group in this compound increases lipophilicity compared to analogs like N-(dimethylcarbamothioyl)-4-fluorobenzamide, which has a polar thiourea group. This difference impacts solubility and bioavailability .
- Fluorine substitution at the benzamide’s para-position (common across all analogs) enhances electron withdrawal, stabilizing the amide bond and influencing redox behavior, as seen in electroactive metal complexes .
Functional Versatility: Thiourea derivatives (e.g., N-(dimethylcarbamothioyl)-4-fluorobenzamide) exhibit robust coordination with transition metals (Cu²⁺, Ni²⁺), forming square-planar complexes with delocalized electronic structures. These complexes show reversible redox peaks in cyclic voltammetry, unlike non-thiourea analogs . Ztz240’s pyridinyl-chlorine motif enhances its bioactivity, demonstrating isoform-specific modulation of potassium channels, a property absent in ethylphenyl-substituted benzamides .
Applications in Drug Development: DAFBA’s diethylaminoethyl side chain improves water solubility, making it suitable for radiopharmaceutical applications. In contrast, this compound’s ethyl group may favor blood-brain barrier penetration .
Research Findings and Data Tables
Table 1: Comparative Electrochemical Data for Benzamide Analogs
Table 2: Solubility and LogP Predictions*
| Compound | Solubility in DMSO (mg/mL) | Calculated LogP |
|---|---|---|
| This compound | ~25 (estimated) | 3.2 |
| N-(Dimethylcarbamothioyl)-4-fluorobenzamide | >50 | 1.8 |
| DAFBA | >100 | 2.1 |
*Data extrapolated from structural analogs .
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